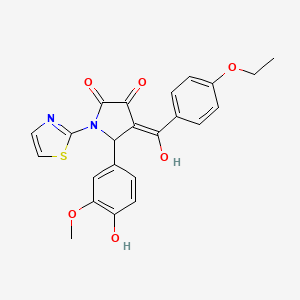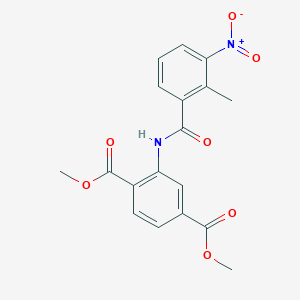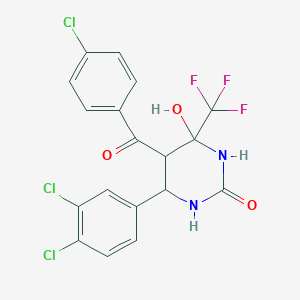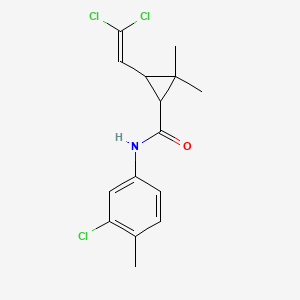![molecular formula C12H14N4O2S B11634241 {[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11634241.png)
{[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea typically involves the reaction of amines with isothiocyanates. One common method is the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of amines with phenyl chlorothionoformate in water, yielding symmetrical thioureas or heterocyclic thiones in good to excellent yields .
Industrial Production Methods
Industrial production of thioureas often employs similar methods but on a larger scale. The use of phenyl chlorothionoformate as a thiophosgene equivalent is particularly advantageous due to its mild reaction conditions and high yields . Additionally, the use of water as a solvent in these reactions aligns with green chemistry principles, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
{[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and aqueous or organic solvents, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thioureas. These products are often intermediates in the synthesis of more complex molecules with biological or industrial significance.
Aplicaciones Científicas De Investigación
{[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea has several scientific research applications:
Biology: This compound has shown potential as an antimicrobial and anticancer agent. Its derivatives have been studied for their ability to inhibit the growth of bacteria and cancer cells.
Mecanismo De Acción
The mechanism of action of {[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects . The compound’s ability to form hydrogen bonds and interact with nucleophiles makes it a versatile inhibitor in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound, thiourea, has a similar structure but lacks the indole and ethoxy groups.
Selenourea: This compound is similar to thiourea but contains selenium instead of sulfur.
Urea: Urea is structurally similar to thiourea but contains an oxygen atom instead of sulfur.
Uniqueness
{[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea is unique due to its indole moiety, which imparts additional biological activity and structural complexity. The presence of the ethoxy group further enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C12H14N4O2S |
|---|---|
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
(5-ethoxy-2-hydroxy-1-methylindol-3-yl)iminothiourea |
InChI |
InChI=1S/C12H14N4O2S/c1-3-18-7-4-5-9-8(6-7)10(11(17)16(9)2)14-15-12(13)19/h4-6,17H,3H2,1-2H3,(H2,13,19) |
Clave InChI |
URTRJAKXOYQRPX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N(C(=C2N=NC(=S)N)O)C |
Solubilidad |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-({3-Bromo-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11634161.png)

![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11634175.png)




![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634206.png)
![5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11634213.png)
![4-chloro-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B11634214.png)
![Ethyl 6-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11634219.png)
![(5Z)-2-(4-chlorophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634230.png)
![2-[(3-Methylbutyl)sulfanyl]-3-phenyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11634233.png)
![2-(4-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)propanoic acid](/img/structure/B11634237.png)
